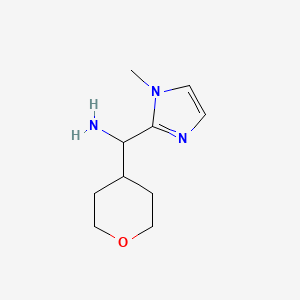

(1-methyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine

Description

Properties

IUPAC Name |

(1-methylimidazol-2-yl)-(oxan-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-13-5-4-12-10(13)9(11)8-2-6-14-7-3-8/h4-5,8-9H,2-3,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHQGGXVXZZQRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(C2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1482275-04-6 | |

| Record name | (1-methyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Radical Cyclization via Iminyl Radical Intermediates

Nitrogen-centered radicals (NCRs), particularly iminyl radicals, have been employed to construct imidazole derivatives. As demonstrated by studies on O-acyloximes and ketoxime esters, these precursors undergo homolytic cleavage under thermal or photolytic conditions to generate iminyl radicals, which cyclize to form nitrogen-containing heterocycles.

- Precursor synthesis : React 1-methylimidazole-2-carbaldehyde with hydroxylamine to form the corresponding oxime.

- O-Acylation : Treat the oxime with pivaloyl chloride to yield the O-pivaloyl oxime ester.

- Radical initiation : Heat the oxime ester in toluene with nickel powder and acetic acid. The iminyl radical intermediate undergoes cyclization, forming the imidazole-oxane linkage.

This method, adapted from phenanthridine syntheses, affords moderate yields (50–65%) but requires careful control of reaction time and temperature to minimize byproducts like tricyclic lactams.

Photoredox/Nickel Dual Catalysis for C–N Bond Formation

Recent advances in photoredox catalysis enable cross-coupling between imidazole derivatives and oxane-containing alkyl fragments. A protocol inspired by aldehyde-alkylarene coupling uses:

- Catalysts : Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ (2 mol%) and NiBr₂(dme) (5 mol%).

- Conditions : 365 nm LED irradiation, acetone solvent, 120 min residence time in a flow reactor.

Optimized Workflow :

- Imidazole activation : Convert 1-methylimidazole-2-carbaldehyde to a redox-active ester.

- Oxane coupling partner : Prepare a tetrahydropyran-4-ylzinc bromide via Grignard reaction.

- Cross-electrophile coupling : Combine reagents under photoredox/nickel catalysis to form the methanamine bridge.

This method achieves yields up to 78% with excellent functional group tolerance, though scalability requires specialized flow chemistry equipment.

Mannich Reaction for Amine Bridge Construction

The Mannich reaction offers a classical route to β-amino ketones, which can be reduced to methanamines.

Three-Component Approach :

- Components : 1-methylimidazole-2-carbaldehyde, oxan-4-amine, and formaldehyde.

- Conditions : Catalytic HCl in ethanol, 60°C, 12 h.

- Reduction : Treat the resulting β-amino ketone with NaBH₄ to yield the target amine.

While straightforward, this method suffers from low regioselectivity (≤40% yield) and competing imine formations.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Catalyst Screening

- Nickel vs. palladium : NiBr₂(dme) provides superior turnover numbers in cross-couplings but requires TBAB as an additive.

- Ligand effects : 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy) improves nickel catalyst stability.

Characterization and Analytical Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥95% purity for photoredox-derived product vs. 88% for radical cyclization.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the oxane ring, potentially converting it into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or oxane rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Oxidized imidazole derivatives.

Reduction: Reduced oxane derivatives.

Substitution: Various substituted imidazole or oxane derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific biological pathways.

Medicine:

Therapeutic Agents: Potential use in the development of drugs for treating diseases such as cancer or infections due to its ability to interact with biological molecules.

Industry:

Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

Pharmaceutical Industry: Employed in the production of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (1-methyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in enzymes, inhibiting their activity. The oxane ring may enhance the compound’s solubility and stability, facilitating its interaction with biological molecules. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

1-(1-Methyl-1H-imidazol-2-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

- Molecular Formula : C₁₀H₁₇N₃O (identical to the target compound).

- Key Difference : The oxane ring is replaced with a tetrahydrofuran (THF) group.

- Significance : The THF substituent introduces a smaller oxygen-containing ring, which may alter solubility or binding affinity compared to the bulkier oxane.

[1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine

- Molecular Formula : C₁₂H₁₅N₃.

- Key Difference : A phenylethyl group replaces the oxane ring.

N-Methyl-1-(1-methyl-1H-imidazol-2-yl)methanamine

- Molecular Formula : C₆H₁₁N₃.

- Key Difference : Lacks the oxane ring; instead, an N-methyl group is attached to the methanamine bridge.

Heterocyclic Modifications

(1H-Benzo[d]imidazol-2-yl)(cyclohexyl)methanamine

- Molecular Formula : C₁₄H₁₉N₃.

- Key Difference : The imidazole is replaced with a benzimidazole core, and the oxane is substituted with a cyclohexyl group.

Thiophene-Containing Derivatives (e.g., L2 in )

- Example : 1-(1-Methyl-1H-imidazol-2-yl)-N-(thiophen-2-ylmethyl)methanamine.

- Key Difference : Incorporates a thiophene ring instead of oxane.

- Properties : The sulfur atom in thiophene may confer distinct electronic properties, influencing redox activity or metal coordination .

Pt(II) Complexes with Imidazole Derivatives

- Study Findings: Derivatives of (1-methyl-1H-imidazol-2-yl)-methanamine in Pt(II) complexes demonstrated 2–5× higher cytotoxicity than cisplatin in human carcinoma cell lines (e.g., A549 lung cancer).

- Mechanistic Insight : The imidazole nitrogen likely facilitates Pt coordination, while the oxane/THF substituents modulate solubility and cellular uptake.

Cisplatin Analogues

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

(1-methyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine is a chemical compound with significant potential in biological research and drug development. This article explores its biological activity, focusing on enzyme inhibition, cytotoxic effects in cancer cells, and its interaction with specific receptors.

Chemical Structure and Properties

The compound has the molecular formula C10H17N3O, featuring a unique combination of imidazole and oxane rings. This structural complexity may enhance its reactivity and interaction with biological molecules.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The imidazole ring can bind to metal ions or active sites within enzymes, potentially inhibiting their activity. This characteristic is useful in biochemical research and drug development.

- Cytotoxicity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects on cancer cell lines. For instance, a related compound demonstrated an EC50 value comparable to cisplatin in NCI-H460 lung cancer cells, indicating its potential as an anticancer agent .

Biological Activity Data

1. Enzyme Inhibition Studies

A study highlighted the compound's ability to inhibit certain enzymes, suggesting its utility in pharmacological applications. The mechanism involves binding to enzyme active sites, which could lead to the development of new therapeutic agents targeting specific diseases.

2. Cytotoxic Effects in Cancer Cells

A notable investigation into the cytotoxic properties of this compound derivatives showed that they could induce cell death in various cancer cell lines. For example, a derivative was found to have an EC50 value of 172.7 μM against NCI-H460 cells, demonstrating its potential as a chemotherapeutic agent .

3. Receptor Agonism

Research into the receptor activity of related compounds indicates that they may act as agonists for somatostatin receptors, which are important in regulating various physiological processes. This property opens avenues for developing drugs that can modulate these receptors effectively .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing (1-methyl-1H-imidazol-2-yl)(oxan-4-yl)methanamine enantioselectively?

- Methodological Answer : Enantioselective synthesis can be achieved via nitrone cycloaddition using Ce(IV) pyridyl-bis(oxazoline) catalysts. Key parameters include:

- Catalyst loading : 5–10 mol% .

- Temperature : 0°C under inert atmosphere (N₂) to minimize side reactions .

- Solvent : EtOAc (0.1 M concentration) for improved reaction control .

- Purification : Flash column chromatography (SiO₂, 50% EtOAc/hexanes) yields >95% purity, verified by ¹H-NMR .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- ¹H/¹³C-NMR : Confirm stereochemistry and substituent positions (e.g., δ 7.48 ppm for aromatic protons, δ 189.9 ppm for ketone carbonyl in derivatives) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 362.1865) .

- Chiral HPLC : Assess enantiopurity (e.g., Chiralcel AD-H column with 10% isopropanol/hexane) .

Q. What in vitro assays are suitable for preliminary cytotoxicity screening?

- Methodological Answer : Use human carcinoma cell lines (e.g., A549, HeLa) with cisplatin as a positive control. Key steps:

- Dose-response curves : Test concentrations from 1–100 µM .

- MTT assay : Measure mitochondrial activity after 48–72 hours .

- Comparative analysis : Evaluate IC₅₀ values relative to platinum-based drugs .

Advanced Research Questions

Q. How can enantioselectivity be enhanced in catalytic asymmetric syntheses of this compound?

- Methodological Answer : Optimize catalyst design and reaction parameters:

- Chiral ligands : Pyridyl-bis(oxazoline) ligands improve stereochemical outcomes .

- Substituent effects : Electron-withdrawing groups on nitrones increase endo-selectivity .

- Kinetic resolution : Monitor reaction progress via HPLC to isolate enantiomers early .

Q. What mechanistic insights explain the cytotoxic effects of its Pt(II) complexes?

- Methodological Answer : Investigate DNA binding and apoptosis pathways:

- DNA intercalation : Use ethidium bromide displacement assays .

- Flow cytometry : Quantify apoptosis via Annexin V/PI staining .

- Molecular docking : Simulate interactions with DNA topoisomerase II or histone deacetylases .

Q. How do structural analogs (e.g., halogenated derivatives) impact biological activity?

- Methodological Answer : Conduct SAR studies by synthesizing analogs:

- Halogenation : Replace methyl groups with Cl or F (e.g., 5,6-dichloro derivatives) .

- Bioisosteric replacement : Substitute oxane with pyrimidine rings to alter lipophilicity .

- In vivo testing : Compare pharmacokinetics (e.g., AUC, half-life) in rodent models .

Q. How can contradictory data in biological assays be resolved?

- Methodological Answer : Address variability via:

- Replication : Repeat assays ≥3 times with independent syntheses .

- Method validation : Standardize cell culture conditions (e.g., serum-free media, passage number) .

- Data normalization : Use internal controls (e.g., β-actin for Western blots) .

Q. What stability challenges arise during long-term storage?

- Methodological Answer : Mitigate degradation via:

- Temperature control : Store at –20°C under argon to prevent oxidation .

- Lyophilization : Convert to hydrochloride salts for improved shelf life .

- Stability testing : Monitor decomposition via LC-MS over 6–12 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.